1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI)
Description
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) is a chemical compound belonging to the class of trioxanes Trioxanes are cyclic organic compounds containing three oxygen atoms within a six-membered ring
Properties
IUPAC Name |
(3R,5S)-5-ethyl-5-methyl-3-propan-2-yl-1,2,4-trioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-9(4)6-10-12-8(11-9)7(2)3/h7-8H,5-6H2,1-4H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHKUVOTWLIPDN-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COOC(O1)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(COO[C@@H](O1)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Hydroperoxides: Using hydroperoxides and aldehydes or ketones under acidic conditions to form the trioxane ring.
Oxidative Cyclization: Employing oxidizing agents to induce cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods for trioxanes often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The specific methods for this compound would require detailed process optimization studies.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimalarial activity.
Industry: Used in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) involves its interaction with molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The specific molecular targets and pathways would depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trioxane: The parent compound with a similar trioxane ring structure.
Artemisinin: A well-known antimalarial compound with a trioxane ring.
Dioxanes: Compounds with two oxygen atoms in a six-membered ring.
Uniqueness
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other trioxanes. These unique properties can make it valuable for specific applications where other compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
